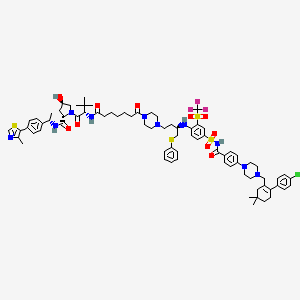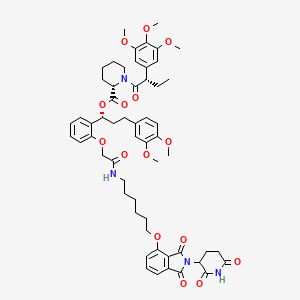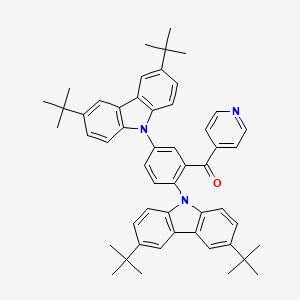
Sérotonine éicosapentaénoyl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
- It inhibits glucagon-like peptide-1 (GLP-1) secretion and fatty acid amide hydrolase (FAAH) activity .
- Its chemical formula is C30H40N2O2.
- CAS No.: 199875-71-3.
Eicosapentaenoyl serotonin: is an N-acyl serotonin, a novel lipid found in the gut.
Applications De Recherche Scientifique
Chemistry: EPA-5-HT’s unique structure makes it an intriguing subject for chemical investigations.
Biology: Researchers explore its role in gut health and signaling pathways.
Medicine: Potential applications include metabolic regulation and inflammation modulation.
Industry: Although not widely used yet, its properties may inspire novel drug development.
Mécanisme D'action
Target of Action
Eicosapentaenoyl Serotonin is a hybrid molecule patterned after Arachidonoyl Serotonin . It primarily targets the Fatty Acid Amide Hydrolase (FAAH) and the Transient Receptor Potential Vanilloid-type 1 (TRPV1) channel . These targets play a crucial role in reducing both acute and chronic peripheral pain .
Mode of Action
Eicosapentaenoyl Serotonin acts as a dual antagonist of FAAH and the TRPV1 channel . It inhibits capsaicin-induced TRPV1 channel activation (IC50 = 0.76 µM) without blocking FAAH-mediated hydrolysis of arachidonoyl ethanolamide (IC50 > 50 µM) .
Biochemical Pathways
The serotonin receptors, to which Eicosapentaenoyl Serotonin binds, are involved in regulating a diverse array of physiological signaling pathways . These receptors belong to the family of either G protein-coupled receptors (GPCRs) or ligand-gated ion channels . By coupling to Gαi, Gαq/11, or Gαs, the 5-HT receptors exert their influence on several biochemical pathways that are much further downstream .
Pharmacokinetics
It is known that the compound is soluble in dmf, dmso, and ethanol . The solubility of the compound in these solvents suggests that it may have good bioavailability, although further studies are needed to confirm this.
Result of Action
The primary result of Eicosapentaenoyl Serotonin’s action is the reduction of both acute and chronic peripheral pain . This is achieved through its antagonistic action on FAAH and the TRPV1 channel .
Action Environment
It is known that the compound is stable at -20°c . This suggests that it may be stable in a variety of environments, although further studies are needed to confirm this.
Orientations Futures
Omega-3 polyunsaturated fatty acids (PUFAs) can play important roles in maintaining mental health and resistance to stress, and omega-3 PUFAs supplementation can display beneficial effects on both the prevention and treatment of depressive disorders . The roles of odorant receptors (ORs), and those of fatty acid conjugates in the gut are emerging research lines .
Analyse Biochimique
Biochemical Properties
Eicosapentaenoyl Serotonin is known to interact with enzymes such as Fatty Acid Amide Hydrolase (FAAH) and transient receptor potential vanilloid-type 1 (TRPV1) channels . It inhibits glucagon-like peptide-1 secretion and FAAH activity .
Cellular Effects
Eicosapentaenoyl Serotonin influences cell function by acting as an antagonist of FAAH and TRPV1 channels . This interaction can impact cell signaling pathways and cellular metabolism .
Molecular Mechanism
At the molecular level, Eicosapentaenoyl Serotonin exerts its effects through binding interactions with FAAH and TRPV1 channels . It acts as an inhibitor of FAAH and an antagonist of TRPV1 channels, which can lead to changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that it can inhibit FAAH activity and glucagon-like peptide-1 secretion .
Metabolic Pathways
Eicosapentaenoyl Serotonin is involved in metabolic pathways related to FAAH and TRPV1 channels . It can interact with these enzymes, potentially affecting metabolic flux or metabolite levels .
Méthodes De Préparation
Synthetic Routes: Detailed synthetic routes are not widely documented, but it can be synthesized through chemical modifications of serotonin or related compounds.
Industrial Production: Currently, there is no large-scale industrial production method for EPA-5-HT.
Analyse Des Réactions Chimiques
Reactions: EPA-5-HT may undergo various reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions: Specific reagents and conditions depend on the desired modifications.
Major Products: These reactions could yield derivatives with altered pharmacological properties.
Comparaison Avec Des Composés Similaires
Uniqueness: EPA-5-HT’s hybrid structure combines features of arachidonoyl serotonin.
Similar Compounds: Arachidonoyl serotonin (Cay-70665) shares some properties.
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway of Eicosapentaenoyl Serotonin involves the coupling of eicosapentaenoic acid (EPA) with serotonin. This can be achieved through amidation reaction between the carboxylic acid group of EPA and the primary amine group of serotonin.", "Starting Materials": [ "Eicosapentaenoic acid (EPA)", "Serotonin" ], "Reaction": [ "Step 1: Protection of the carboxylic acid group of EPA using a suitable protecting group such as tert-butyldimethylsilyl (TBDMS)", "Step 2: Reaction of the protected EPA with N,N'-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to form the active ester", "Step 3: Deprotection of the protected EPA using an appropriate reagent such as tetra-n-butylammonium fluoride (TBAF)", "Step 4: Coupling of the activated EPA with serotonin in the presence of a suitable coupling agent such as N,N'-diisopropylcarbodiimide (DIC) and 4-dimethylaminopyridine (DMAP)", "Step 5: Deprotection of the product to obtain Eicosapentaenoyl Serotonin" ] } | |
Numéro CAS |
199875-71-3 |
Formule moléculaire |
C30H40N2O2 |
Poids moléculaire |
460.6 g/mol |
Nom IUPAC |
N-[2-(5-hydroxy-1H-indol-3-yl)ethyl]icosa-5,8,11,14,17-pentaenamide |
InChI |
InChI=1S/C30H40N2O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-30(34)31-23-22-26-25-32-29-21-20-27(33)24-28(26)29/h3-4,6-7,9-10,12-13,15-16,20-21,24-25,32-33H,2,5,8,11,14,17-19,22-23H2,1H3,(H,31,34) |
Clé InChI |
RYPAMQYLBIIZHL-UHFFFAOYSA-N |
SMILES isomérique |
CC/C=C\C/C=C\C/C=C\C/C=C\C/C=C\CCCC(=O)NCCC1=CNC2=C1C=C(C=C2)O |
SMILES |
CCC=CCC=CCC=CCC=CCC=CCCCC(=O)NCCC1=CNC2=C1C=C(C=C2)O |
SMILES canonique |
CCC=CCC=CCC=CCC=CCC=CCCCC(=O)NCCC1=CNC2=C1C=C(C=C2)O |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>2 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
Eicosapentaenoyl Serotonin; |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-chloro-2a-[4-[4-(4-chlorophenyl)-3,6-dihydro-2H-pyridin-1-yl]butyl]-1,3,4,5-tetrahydrobenzo[cd]indol-2-one;hydrochloride](/img/structure/B607201.png)

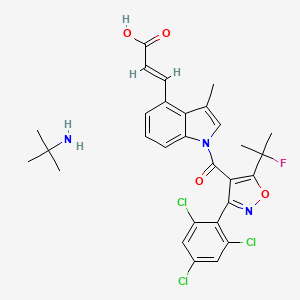
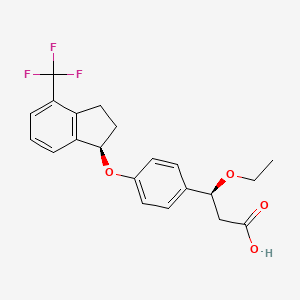

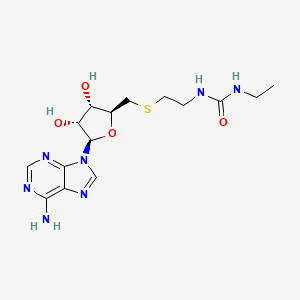
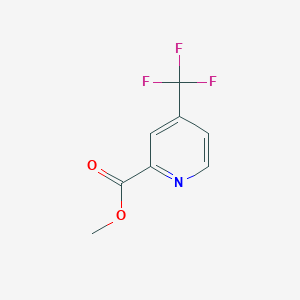
![N-{3-[(3-{4-[(4-Methoxyphenyl)amino]-1,3,5-Triazin-2-Yl}pyridin-2-Yl)amino]-4-Methylphenyl}-3-(Trifluoromethyl)benzamide](/img/structure/B607213.png)
![4-amino-5-chloro-N-[[4-[[1-(2-hydroxyacetyl)piperidin-4-yl]methyl]morpholin-2-yl]methyl]-2-methoxybenzamide;dihydrate;hydrobromide](/img/structure/B607217.png)
